
6-(2-Methoxyphenyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(2-Methoxyphenyl)pyridin-3-ol” is a chemical compound with the molecular formula C12H11NO2 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 201.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 42.4 Ų .Aplicaciones Científicas De Investigación
Fluorescent Sensors
Compounds based on the pyridine-pyridone scaffold, similar to 6-(2-Methoxyphenyl)pyridin-3-ol, have been developed as water-soluble, small molecular weight fluorescent probes for detecting Zn(2+). These compounds exhibit a clear chelation enhanced fluorescence effect in the presence of Zn(2+), demonstrating their potential as selective sensors for metal ions in environmental and biological samples (Hagimori et al., 2011).
Corrosion Inhibition
Pyridine derivatives, including those structurally related to this compound, have shown significant effectiveness as corrosion inhibitors for various metals in acidic environments. Studies have highlighted their adsorption and inhibitory effects, showcasing high inhibition efficiency, which is crucial for protecting industrial equipment and infrastructure from corrosive damage (Ansari et al., 2015) (Sudheer & Quraishi, 2014).
Material Science
In the realm of material science, pyridine derivatives, akin to this compound, have been explored for their unique structural and electronic properties. Their applications range from the development of new materials with specific optical or electronic characteristics to their use in complex molecular architectures for various technological applications.
Antimicrobial Activity
Some pyridine compounds have been investigated for their antimicrobial properties against a range of microorganisms, including Mycobacterium tuberculosis. Their synthesis and structural characterization have led to insights into their potential use in developing new antimicrobial agents, which is critical in the face of rising antibiotic resistance (Vyas et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWPDQFILREJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692464 |
Source


|
| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255638-36-8 |
Source


|
| Record name | 3-Pyridinol, 6-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255638-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
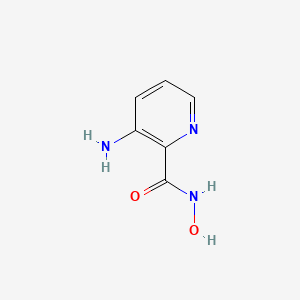


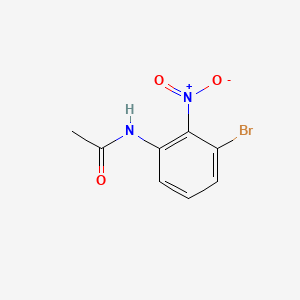
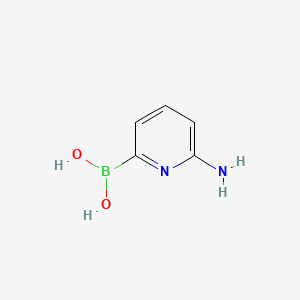
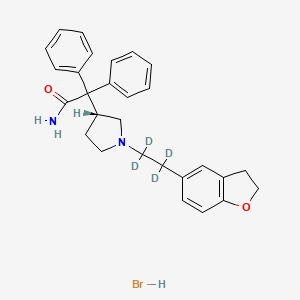

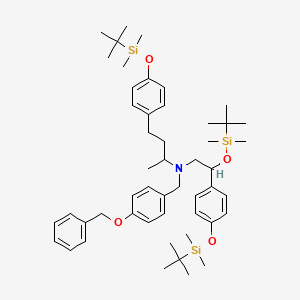
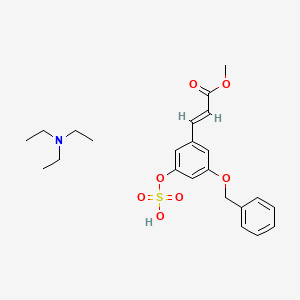


![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)

